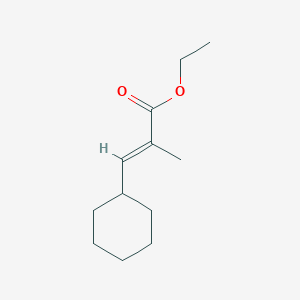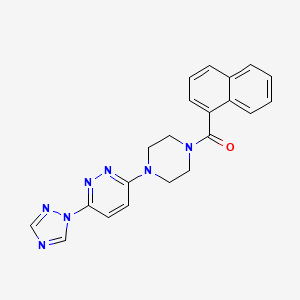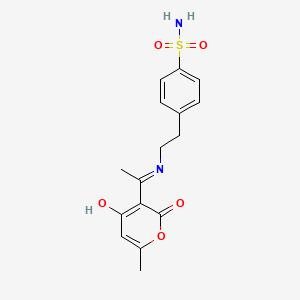
Ethyl 3-cyclohexyl-2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-cyclohexyl-2-methylprop-2-enoate is a chemical compound with the CAS number 115901-78-5 . It has a molecular weight of 196.29 and a molecular formula of C12H20O2 .
Molecular Structure Analysis
The molecular structure of Ethyl 3-cyclohexyl-2-methylprop-2-enoate consists of 12 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . Unfortunately, the specific structural details such as bond lengths and angles were not found in the available resources.Physical And Chemical Properties Analysis
The boiling point and density of Ethyl 3-cyclohexyl-2-methylprop-2-enoate are predicted to be 265.2±9.0 °C and 1.005±0.06 g/cm3, respectively .Applications De Recherche Scientifique
Synthesis of Heterocyclic Systems
Ethyl 3-cyclohexyl-2-methylprop-2-enoate has been utilized in the synthesis of novel heterocyclic systems. A notable application involves its reaction with benzylmagnesium chloride, leading to the efficient synthesis of ethyl 1-amino-3-cyclohexyl-3,4-dihydronaphthalene-2-carboxylate. This compound serves as a precursor for creating various heterocycles containing a benzo[h]quinazoline fragment, highlighting its versatility in organic synthesis (Grigoryan, 2018).
Crystal Packing Studies
Research on ethyl 3-cyclohexyl-2-methylprop-2-enoate derivatives has also contributed to our understanding of crystal packing phenomena. Studies have revealed interesting interactions, such as N⋯π and O⋯π, rather than traditional hydrogen bonding, influencing the crystal structures of related compounds. This insight enhances our comprehension of molecular interactions and crystal engineering principles (Zhang et al., 2011).
Biocatalytic Synthesis
The compound has found applications in the field of green chemistry, particularly in biocatalytic processes. For example, S-ethyl thiooctanoate, a related ester, has been used as an acyl donor in the lipase-catalyzed resolution of secondary alcohols, demonstrating the potential of ethyl 3-cyclohexyl-2-methylprop-2-enoate derivatives in biocatalysis and the synthesis of optically active compounds (Frykman et al., 1993).
Diels-Alder Reactions
Another significant application involves its use in Diels-Alder reactions, a cornerstone of synthetic organic chemistry. Ethyl 2-methylene-4-(pent-3-oxy)but-2-enoate, a derivative, has been utilized in reactions with fumarate esters to produce multiply substituted cyclohexenes. These products are valuable for constructing complex molecular architectures, such as the scaffold of oseltamivir, showcasing the compound's contribution to medicinal chemistry (Chen et al., 2016).
Copolymerization Processes
The compound has also been explored in polymer science, where derivatives have been involved in copolymerization processes. For instance, the copolymerization of ethylene with cyclohexene (CHE) catalyzed by nonbridged half-titanocenes highlights its potential in creating polymers with unique properties. This research opens new avenues for designing materials with tailored characteristics for various applications (Wang et al., 2005).
Propriétés
IUPAC Name |
ethyl (E)-3-cyclohexyl-2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-3-14-12(13)10(2)9-11-7-5-4-6-8-11/h9,11H,3-8H2,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGOKHUIRGSHFD-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1CCCCC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1CCCCC1)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-cyclohexyl-2-methylprop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-Ethoxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2442591.png)


![5-[[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2442596.png)

![5-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2442599.png)





![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2442609.png)

![N-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B2442611.png)